Epoxydeacetylcytochalasin H

Description

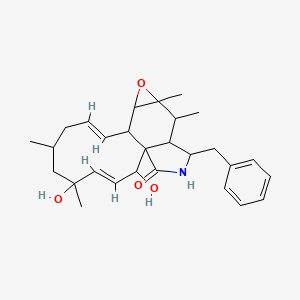

Structure

2D Structure

Properties

CAS No. |

80618-95-7 |

|---|---|

Molecular Formula |

C28H37NO4 |

Molecular Weight |

451.6 g/mol |

IUPAC Name |

(3E,9E)-17-benzyl-2,5-dihydroxy-5,7,14,15-tetramethyl-13-oxa-18-azatetracyclo[9.8.0.01,16.012,14]nonadeca-3,9-dien-19-one |

InChI |

InChI=1S/C28H37NO4/c1-17-9-8-12-20-24-27(4,33-24)18(2)23-21(15-19-10-6-5-7-11-19)29-25(31)28(20,23)22(30)13-14-26(3,32)16-17/h5-8,10-14,17-18,20-24,30,32H,9,15-16H2,1-4H3,(H,29,31)/b12-8+,14-13+ |

InChI Key |

COONBRMXQBPXKF-KRQHZRJMSA-N |

Isomeric SMILES |

CC1C/C=C/C2C3C(O3)(C(C4C2(C(/C=C/C(C1)(C)O)O)C(=O)NC4CC5=CC=CC=C5)C)C |

Canonical SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(C=CC(C1)(C)O)O)C(=O)NC4CC5=CC=CC=C5)C)C |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Cultivation Methodologies for Research

Fungal Taxa as Biosynthetic Producers of Epoxydeacetylcytochalasin H

The biosynthesis of this compound is attributed to specific fungal species, particularly those within the genus Phomopsis. These fungi, found in various ecological niches, are the natural factories for this and a wide array of related cytochalasan compounds.

This compound was first identified as a metabolite produced by selected isolates of Phomopsis sojae, a pathogen affecting soybean plants. researchgate.net Further research has shown that endophytic fungi—microorganisms that live within plant tissues without causing disease—are significant producers.

Endophytic strains of Phomopsis have been a particularly rich source. For example, Phomopsis spp. xy21 and xy22, isolated from a Thai mangrove, have been identified as producers of this compound alongside other known and novel cytochalasans. researchgate.net The genus Phomopsis (and its teleomorph Diaporthe) is widely distributed and known for producing a diverse range of bioactive compounds, including numerous cytochalasans. researchgate.netnih.govnih.gov These endophytic fungi represent a valuable and sustainable resource for discovering and producing complex natural products for research. nih.gov

Table 1: Selected Fungal Producers of this compound and Related Cytochalasans

| Fungal Species/Strain | Type | Associated Host/Source | Produced Cytochalasans Include | Reference |

| Phomopsis sojae | Pathogen | Soybean | This compound, Epoxycytochalasin H | researchgate.net |

| Phomopsis spp. xy21 & xy22 | Endophyte | Thai Mangrove | This compound, Deacetylcytochalasin H, Cytochalasin H | researchgate.net |

| Phomopsis sp. shj2 | Endophyte | Isodon eriocalyx | Phomopchalasins, other cytochalasans | nih.gov |

| Phomopsis asparagi DHS-48 | Endophyte | Mangrove (Rhizophora mangle) | Various cytochalasans (induced) | mdpi.com |

| Phomopsis sp. | Endophyte | Unspecified | Cytochalasin H | rsc.org |

To secure a consistent supply of this compound for research, biotechnological methods are employed to control and enhance its production. These techniques manipulate the fungal culture conditions to maximize yield and activate metabolic pathways.

One effective strategy is the "One Strain, Many Compounds" (OSMAC) approach, which involves systematically altering culture parameters such as media composition, pH, and temperature to induce the production of a wider range of metabolites. nih.gov For instance, research on the endophytic fungus Phomopsis sp. shj2 utilized the OSMAC strategy to isolate multiple new and known cytochalasans. nih.gov

Another powerful technique is epigenetic manipulation. The addition of epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors (e.g., sodium butyrate), to the culture medium can activate "silent" or cryptic biosynthetic gene clusters. When applied to the mangrove endophyte Phomopsis asparagi DHS-48, this method successfully induced the production of several cytochalasans that were not observed in standard cultures. mdpi.com

Co-cultivation, where two or more microorganisms are grown together, can also influence secondary metabolite production through microbial competition and interaction. Interestingly, the co-cultivation of Phomopsis sp. FLe6 with the actinobacterium Streptomyces albospinus RLe7 was found to inhibit the production of cytochalasin H, demonstrating the critical role of culture conditions in controlling biosynthesis. researchgate.net These biotechnological strategies are crucial for overcoming low production titers and accessing a wider diversity of cytochalasan analogs for research. elsevier.commdpi.comfrontiersin.org

Advanced Isolation and Purification Techniques for Research-Grade Material

Obtaining pure this compound from a complex fungal culture broth is a multi-step process that relies on advanced separation science. The goal is to isolate the target molecule from a mixture of other metabolites, nutrients, and cellular debris.

The standard procedure for isolating cytochalasans, including this compound, begins with a large-scale fermentation of the producing fungus, often on a solid substrate like rice or in a liquid medium. mdpi.com The entire culture is then extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc), which dissolves the secondary metabolites. mdpi.commdpi.com The solvent is evaporated to yield a crude extract.

This crude extract is then subjected to a series of chromatographic separations. Column chromatography using silica (B1680970) gel as the stationary phase is a common first step. researchgate.net In this technique, the extract is loaded onto a column packed with silica, and a gradient of solvents with increasing polarity is passed through it. Compounds separate based on their affinity for the silica versus the solvent, allowing for the collection of different fractions.

These fractions are analyzed, often using High-Performance Liquid Chromatography (HPLC), to identify which ones contain the desired compound. mdpi.com Further purification steps may involve repeated column chromatography or preparative HPLC to achieve high-purity, research-grade material. google.com

The definitive confirmation of this compound's complex three-dimensional structure requires single-crystal X-ray diffraction analysis. This powerful technique necessitates the growth of high-quality crystals of the purified compound.

Crystallization of cytochalasans is typically achieved after high-purity isolation. researchgate.net Common methods include slow evaporation of a solvent from a saturated solution of the compound. For the closely related cytochalasin H, crystals suitable for X-ray analysis were grown from a diethyl ether solution. researchgate.net The process involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly over days or weeks. As the concentration of the compound increases beyond its solubility limit, molecules begin to arrange themselves into a highly ordered, repeating crystal lattice. The resulting crystal can then be analyzed by X-ray diffraction to determine the precise arrangement of every atom in the molecule, confirming its structure and absolute stereochemistry. researchgate.netrsc.orgfigshare.com

Elucidation of Biosynthetic Pathways of Epoxydeacetylcytochalasin H

Precursor Incorporation Studies and Metabolic Labeling

Isotope labeling studies have been fundamental in deciphering the building blocks of the cytochalasan scaffold. While specific studies on Epoxydeacetylcytochalasin H are not extensively documented, a wealth of data from related cytochalasans, such as Pyrichalasin H, provides a robust model for its biosynthetic origins. The core structure of cytochalasans is a hybrid of a polyketide and an amino acid.

For Cytochalasin H, the precursor is L-phenylalanine. The biosynthesis is initiated by the incorporation of this amino acid. The polyketide backbone is assembled from acetate (B1210297) and malonate units, with S-adenosylmethionine (SAM) serving as the source of methyl groups that adorn the polyketide chain.

Table 1: Precursors for the Biosynthesis of the Cytochalasan Core

| Precursor | Incorporated Into |

| L-Phenylalanine | Perhydroisoindolone ring |

| Acetate/Malonate | Polyketide backbone |

| S-adenosylmethionine (SAM) | Methyl branches on the polyketide chain |

Metabolic labeling experiments with isotopically labeled precursors, such as ¹³C-labeled acetate and ¹⁵N-labeled phenylalanine, followed by NMR and mass spectrometry analysis of the isolated cytochalasan, would definitively trace the origin of each atom in the this compound molecule. Such studies on other cytochalasans have consistently shown the incorporation of these fundamental building blocks.

Enzymatic Mechanisms in Macrocycle Formation and Stereoselective Functionalization

The biosynthesis of the complex cytochalasan structure is orchestrated by a series of sophisticated enzymatic reactions. The key enzyme is a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS). This multifunctional enzyme complex is responsible for the iterative condensation of acetate/malonate units to form the polyketide chain and for the incorporation of the amino acid precursor.

The formation of the characteristic macrocycle is a critical step in the biosynthesis. It is widely proposed that an intramolecular Diels-Alder reaction is involved in the formation of the bicyclic core of the perhydroisoindolone moiety, which is then fused to the macrocycle. While the exact mechanism of macrocyclization for this compound has not been elucidated, it is likely to follow this paradigm.

Following the formation of the core structure, a series of tailoring enzymes are responsible for the stereoselective functionalization of the molecule. These enzymes introduce hydroxyl groups, epoxides, and other modifications that contribute to the vast diversity of the cytochalasan family. In the case of this compound, two key tailoring reactions are the epoxidation of the macrocycle and a presumed deacetylation. The existence of various 19,20-epoxycytochalasans isolated from fungi strongly suggests that the epoxidation is an enzyme-catalyzed process, likely mediated by a monooxygenase. The "deacetyl" designation in the name implies the absence of an acetyl group at a position that may be acetylated in a precursor molecule, suggesting the action of a deacetylase enzyme. However, the specific enzymes responsible for these modifications in the biosynthesis of this compound remain to be characterized.

Table 2: Key Enzymatic Steps in this compound Biosynthesis

| Enzymatic Step | Enzyme Class (Putative) | Function |

| Polyketide chain elongation | Polyketide Synthase (PKS) | Assembly of the polyketide backbone |

| Amino acid incorporation | Non-Ribosomal Peptide Synthetase (NRPS) | Incorporation of L-phenylalanine |

| Macrocyclization | Diels-Alderase (putative) | Formation of the macrocyclic ring system |

| Epoxidation | Monooxygenase | Formation of the epoxide ring |

| Deacetylation | Deacetylase (putative) | Removal of an acetyl group |

Genetic Basis of Biosynthesis

The enzymes responsible for the biosynthesis of cytochalasans are encoded in contiguous sets of genes known as biosynthetic gene clusters (BGCs). The identification and characterization of these BGCs are crucial for understanding and manipulating the biosynthetic pathway.

Identification of Biosynthetic Gene Clusters in Producing Fungi

While the specific BGC for this compound has not been reported, several BGCs for other cytochalasans have been identified in various fungal species. For instance, the BGC for Pyrichalasin H has been characterized in Magnaporthe grisea. These clusters typically contain the PKS-NRPS hybrid gene, as well as genes encoding tailoring enzymes, transcription factors, and transporters.

The general organization of a cytochalasan BGC provides a roadmap for identifying the genes responsible for the biosynthesis of this compound in its producing organism. By sequencing the genome of the producing fungus and searching for homologous genes to those found in known cytochalasan BGCs, it is possible to pinpoint the relevant gene cluster.

Table 3: Typical Genes Found in a Cytochalasan Biosynthetic Gene Cluster

| Gene | Encoded Protein | Function in Biosynthesis |

| pks-nrps | Polyketide Synthase-Non-Ribosomal Peptide Synthetase | Core scaffold synthesis |

| mo | Monooxygenase | Oxidative tailoring (e.g., hydroxylation, epoxidation) |

| dh | Dehydrogenase | Reduction/oxidation reactions |

| tr | Transporter | Export of the final product |

| tf | Transcription Factor | Regulation of gene expression in the cluster |

Gene Knockout and Overexpression Studies for Pathway Elucidation

Once a putative BGC is identified, gene knockout and overexpression studies are powerful tools to elucidate the function of individual genes in the pathway. By systematically deleting or increasing the expression of specific genes, researchers can observe the effect on the production of the final compound and any accumulated intermediates.

For example, knocking out the PKS-NRPS gene would be expected to abolish the production of this compound entirely. Deleting a putative monooxygenase gene might result in the accumulation of a precursor without the epoxide ring. Conversely, overexpressing a transcription factor within the cluster could lead to an increased yield of the final product. These genetic manipulations are essential for confirming the role of each gene in the biosynthetic pathway and for engineering the pathway to produce novel derivatives.

Investigation of Biological Activities and Molecular Mechanisms of Action

Modulation of Actin Cytoskeleton Dynamics and Associated Cellular Processes

The primary mechanism through which cytochalasans, including Epoxydeacetylcytochalasin H, exert their biological effects is by interfering with the dynamics of the actin cytoskeleton. ontosight.aimdpi.com This interference leads to a cascade of effects on various cellular functions that are dependent on a properly functioning actin network. researchgate.net

This compound is anticipated to inhibit actin polymerization, a fundamental process for the formation of actin filaments. ontosight.ai Cytochalasans, as a class of molecules, are known to bind to the barbed (fast-growing) ends of actin filaments, thereby blocking the addition of new actin monomers. wikipedia.org This capping action effectively halts filament elongation and can lead to a net depolymerization as monomer dissociation from the pointed end continues. wikipedia.org

The inhibitory effect of cytochalasans on actin polymerization has been demonstrated through various in vitro assays, such as fluorescence-based pyrene (B120774) assays and viscometry. mdpi.com For instance, studies on related cytochalasans have shown a significant reduction in the rate and extent of actin polymerization in the presence of these compounds. mdpi.comnih.gov The presence of a 6,7-epoxide group, as found in this compound, has been associated with the inhibition of actin polymerization in other cytochalasan analogs. mdpi.com

A common method to quantify the inhibition of actin polymerization is the pyrene-actin polymerization assay. This assay utilizes actin monomers labeled with a pyrene fluorophore. The fluorescence intensity of pyrene-labeled G-actin (monomeric actin) is low, but it increases significantly upon its incorporation into F-actin (filamentous actin). By monitoring the change in fluorescence over time, the kinetics of actin polymerization can be determined. The addition of an inhibitor like a cytochalasan would result in a slower rate of fluorescence increase and a lower final fluorescence intensity, indicating inhibition of polymerization. nih.govnih.gov

By inhibiting actin polymerization, this compound is expected to impede cell migration. ontosight.ai The formation of lamellipodia and filopodia, which are actin-rich structures essential for cell crawling, would be compromised. nih.gov Furthermore, the dynamic turnover of focal adhesions, which are protein complexes that link the actin cytoskeleton to the extracellular matrix, is crucial for cell movement. rsc.orgplos.org The stability and dynamics of these adhesions are regulated by the actin cytoskeleton; therefore, its disruption would likely alter cell adhesion properties. researchgate.net

Changes in cell morphology are a hallmark of treatment with actin-disrupting agents. wikipedia.org Cells are likely to lose their defined shape, round up, and exhibit a disorganized actin cytoskeleton. ontosight.ai For example, the prominent stress fibers, which are bundles of actin filaments, are often disassembled in the presence of cytochalasans. nih.gov

Table 1: Expected Effects of this compound on Cellular Processes

| Cellular Process | Expected Effect | Underlying Mechanism |

| Cell Motility | Inhibition | Disruption of actin polymerization required for lamellipodia/filopodia formation and cell crawling. ontosight.ainih.gov |

| Cell Adhesion | Alteration | Interference with the dynamic turnover of focal adhesions linked to the actin cytoskeleton. rsc.orgplos.org |

| Cell Morphology | Loss of defined shape, cell rounding | Disassembly of the actin cytoskeleton, including stress fibers, leading to a collapse of cellular architecture. ontosight.aiwikipedia.org |

Cytokinesis is the final stage of cell division, where the cytoplasm of a single eukaryotic cell is divided to form two daughter cells. berkeley.edulibretexts.org This process is critically dependent on the formation of a contractile ring, which is primarily composed of actin and myosin filaments. turlierlab.comnih.gov

The contractile ring assembles at the cell's equator and constricts, progressively pinching the cell in two. turlierlab.com Given that this compound inhibits actin polymerization, it is expected to interfere with the formation and function of this contractile ring. ontosight.ai This interference can lead to a failure of cytokinesis, resulting in the formation of multinucleated cells. turlierlab.com The disorganization of the actin framework during this crucial stage can have significant consequences for cell proliferation and tissue development. nih.gov

Identification and Characterization of Specific Molecular Targets

The primary molecular target of cytochalasans is actin. mdpi.comwikipedia.org However, identifying the precise binding interactions and uncovering other potential protein partners are crucial for a complete understanding of the compound's mechanism of action.

To confirm and characterize the direct interaction between this compound and actin, various protein-ligand interaction studies can be employed. Actin binding assays are central to this investigation. nih.gov

One common technique is the co-sedimentation assay . In this assay, F-actin is incubated with the compound of interest and then centrifuged at high speed. If the compound binds to F-actin, it will pellet along with the actin filaments. The amount of the compound in the pellet and supernatant can then be quantified to determine the binding affinity.

Another powerful method is fluorescence spectroscopy . As mentioned earlier, the pyrene-actin assay can be used to infer binding by observing the inhibition of polymerization. nih.gov Additionally, assays using fluorescently labeled actin or the intrinsic fluorescence of tryptophan residues in actin can monitor conformational changes upon ligand binding. biorxiv.org

Table 2: Techniques for Studying this compound-Actin Interaction

| Assay Type | Principle | Information Gained |

| Co-sedimentation Assay | Separation of F-actin and bound ligands from unbound ligands by centrifugation. | Confirms binding to F-actin and allows for estimation of binding stoichiometry and affinity. |

| Pyrene-Actin Polymerization Assay | Measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin. nih.govnih.gov | Quantifies the inhibitory effect on the rate and extent of actin polymerization, providing indirect evidence of binding. nih.gov |

| Fluorescence Spectroscopy | Monitors changes in the fluorescence properties of actin (intrinsic or extrinsic probes) upon ligand binding. biorxiv.org | Provides information on binding affinity, stoichiometry, and potential conformational changes in actin. biorxiv.org |

| In vitro Fluorescence Imaging | Directly visualizes the effect of the compound on actin filament structure and organization using fluorescence microscopy. nih.gov | Offers qualitative and quantitative data on actin bundling, severing, or other morphological changes induced by the compound. nih.gov |

While actin is the primary target, it is possible that this compound interacts with other proteins, either directly or indirectly as a consequence of actin disruption. Proteomic approaches are powerful tools for identifying such novel interaction partners on a global scale. nih.govmdpi.com

One strategy is affinity chromatography-mass spectrometry . In this approach, this compound could be immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the compound will be captured and can subsequently be identified by mass spectrometry.

Another approach is chemical proteomics , where a photoreactive or chemically reactive group is incorporated into the this compound molecule. This modified compound can be introduced into living cells. Upon activation (e.g., by UV light), the compound will covalently cross-link to its direct binding partners. These protein-compound adducts can then be isolated and the proteins identified by mass spectrometry.

Furthermore, comparative proteomics can be used to analyze changes in the cellular proteome in response to treatment with this compound. plos.orgmdpi.com By comparing the protein expression levels in treated versus untreated cells, researchers can identify proteins and pathways that are affected by the compound's activity. This can provide clues about its broader biological effects and potential off-target interactions.

Downstream Signaling Pathway Modulations

The actin cytoskeleton serves as a crucial scaffold for the organization of signaling complexes. Its disruption by agents like cytochalasins can, therefore, have profound effects on various downstream signaling pathways that regulate gene expression, cell survival, and inflammatory responses.

The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a central signaling cascade involved in cell proliferation and survival. The integrity of the actin cytoskeleton is often essential for the proper transmission of signals through this pathway. Studies on related cytochalasins reveal a complex, often contradictory, role in modulating ERK1/2 activation.

Disruption of the actin cytoskeleton by Cytochalasin D has been shown to attenuate or block ERK activation in response to stimuli like complement C5b-9 and certain growth factors. physiology.orgnih.gov This suggests that an intact actin network is required for the efficient phosphorylation of ERK by its upstream kinase, MEK. physiology.org In these contexts, cytochalasins act as inhibitors of the ERK1/2 pathway.

Conversely, in other cellular contexts, actin disruption itself can be a trigger for ERK1/2 activation. In primary mammalian cells, treatment with Cytochalasin D during the G2 phase of the cell cycle leads to sustained activation of ERK1/2, which is correlated with a delay in mitotic entry. tandfonline.com This suggests the presence of an "actin checkpoint" at the G2/M transition that is monitored by the ERK1/2 pathway. tandfonline.com Therefore, the effect of cytochalasins on ERK1/2 signaling is highly context-dependent, varying with cell type and the specific cellular process being examined.

Nuclear Factor-κB (NF-κB) is a family of transcription factors that plays a pivotal role in inflammation, immunity, and cell survival. nih.gov The modulation of the actin cytoskeleton by cytochalasins has been shown to influence NF-κB signaling, although the specific outcomes appear to be cell-type specific.

In myelomonocytic cell lines, disruption of actin filaments by agents like Cytochalasin D induces the activation of NF-κB. nih.gov This activation proceeds through the canonical pathway, involving the IκB kinase (IKK) complex and the subsequent degradation of the inhibitor IκBα, allowing NF-κB to translocate to the nucleus. nih.gov This effect, however, is not universal. In human hepatoma cells, for instance, the same actin-disrupting compounds failed to activate NF-κB signaling. mdpi.com

In contrast, other studies have demonstrated an inhibitory effect. Cytochalasin B was found to strongly suppress the lipopolysaccharide (LPS)-mediated expression of inflammatory genes by inhibiting NF-κB translocation in macrophages. nih.gov Similarly, a study on Cytochalasin Z11, another related compound, found that it inhibited osteoclast formation by suppressing NF-κB signaling, which in turn prevented the activation of the master transcription factor for osteoclastogenesis, NFATc1. rsc.org These findings indicate that while this compound likely modulates NF-κB signaling, its specific effect—whether activating or inhibitory—would depend on the cellular environment.

Phenotypic Screening and Cellular Assays for Investigating Biological Potency

Phenotypic screening using various cellular assays is essential for characterizing the biological potency and effects of compounds like this compound. These assays measure global cellular responses and can reveal key functional outcomes of target engagement.

Given that the primary effect of cytochalasins is the disruption of the actin cytoskeleton, cell-based assays typically focus on evaluating processes heavily dependent on actin dynamics, such as cell viability, proliferation, and migration.

Cytotoxicity and Proliferation Assays: These assays determine the concentration at which a compound inhibits cell growth or induces cell death. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Assays like the MTT or WST-8 colorimetric assays are commonly used. acs.orgspandidos-publications.com Studies on various cytochalasins have demonstrated potent cytotoxic and antiproliferative effects across numerous cell lines, with IC50 values often in the low micromolar to nanomolar range. acs.orgnih.gov For example, Cytochalasin B was found to be cytotoxic to HeLa cells with an IC50 value of approximately 7.9 µM. spandidos-publications.com

Cell Migration Assays: Since cell motility is fundamentally dependent on actin polymerization and reorganization, migration assays are highly relevant. The scratch (or wound healing) assay and the transwell migration assay (also known as the Boyden chamber assay) are two common methods. sartorius.comcellbiolabs.com In a scratch assay, a gap is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap over time is measured. moleculardevices.com In transwell assays, cells migrate through a porous membrane towards a chemoattractant. cellbiolabs.com Studies consistently show that cytochalasins, such as Cytochalasin D, are potent inhibitors of cell migration in these assays. cellbiolabs.comresearchgate.netnih.gov For example, 2 µM Cytochalasin D was shown to significantly inhibit the migration of HT-1080 fibrosarcoma cells. cellbiolabs.com

Table 1: Examples of Cytotoxicity of Various Cytochalasins in Different Cell Lines This table presents data for related cytochalasan compounds to illustrate the typical potency range, as specific data for this compound is not widely available.

| Compound | Cell Line | Assay Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Cytochalasin B | L929 (Mouse Fibroblast) | MTT Assay | 1.3 | acs.org |

| Cytochalasin B | HeLa (Human Cervical Carcinoma) | WST-8 Assay | 7.9 | spandidos-publications.com |

| Cytochalasin C | HeLa (Human Cervical Carcinoma) | Not Specified | <0.68* | caymanchem.com |

| Triseptatin (a cytochalasin) | HeLa (Human Cervical Carcinoma) | CellTiter Blue Assay | 4.96 | nih.gov |

| Curtachalasin X5 (a cytochalasin) | MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | 0.85 | mdpi.com |

*Value converted from <0.32 µg/mL based on a molecular weight of 477.6 g/mol.

While cytochalasins are often discussed in the context of "enzyme inhibition," their primary molecular target, actin, is a structural protein, not an enzyme. The key biochemical event is the inhibition of actin's polymerization into filaments. Assays designed to measure this specific activity are crucial for target validation.

Actin Polymerization Inhibition Assays: The most common in vitro method to measure the influence of a compound on actin dynamics is the pyrene-actin polymerization assay. acs.org In this assay, G-actin (monomeric actin) is labeled with a pyrene dye. In its monomeric form, pyrene-labeled actin exhibits low fluorescence. Upon polymerization into F-actin (filamentous actin), the pyrene molecules become excited, leading to a significant increase in fluorescence intensity. acs.org By monitoring the fluorescence over time, the rate and extent of actin polymerization can be quantified. Inhibitors like cytochalasins will reduce the rate of this fluorescence increase. acs.orgnih.gov These assays have confirmed that various cytochalasins directly inhibit actin polymerization by binding to the fast-growing (barbed) ends of actin filaments, thereby blocking the addition of new actin monomers. nih.govbiorxiv.org

Table 2: Summary of Assays for Investigating Cytochalasin Activity This table summarizes common assays used for the broader cytochalasin class, which are applicable to this compound.

| Assay Category | Specific Assay | Principle | Typical Finding for Cytochalasins | Source |

|---|---|---|---|---|

| Cellular Response | Cytotoxicity/Proliferation (e.g., MTT, WST-8) | Measures metabolic activity as an indicator of cell viability/growth. | Potent inhibition of proliferation (low µM to nM IC50 values). | acs.orgspandidos-publications.com |

| Cell Migration (e.g., Scratch Wound, Transwell) | Measures the ability of cells to move and cover a cell-free area or pass through a porous membrane. | Strong inhibition of cell motility. | cellbiolabs.comresearchgate.net | |

| Target Validation | Pyrene-Actin Polymerization Assay | Measures the increase in fluorescence as pyrene-labeled G-actin polymerizes into F-actin. | Inhibition of the rate and extent of actin polymerization. | acs.orgnih.gov |

Structure Activity Relationship Sar Studies of Epoxydeacetylcytochalasin H and Its Derivatives

Design and Synthesis of Analogs for SAR Probing

The exploration of the SAR of Epoxydeacetylcytochalasin H relies on the systematic modification of its structure and the evaluation of the resulting biological effects. This process involves both rational design and synthetic chemistry to create a library of analogs.

Rational Design Based on this compound Core Structure Modifications

The rational design of this compound analogs is guided by its known chemical architecture and the general SAR principles established for the broader class of cytochalasans. The core structure of this compound features a perhydroisoindolone ring fused to an 11-membered macrocycle, with an epoxide at the C-6/C-7 position and hydroxyl groups at C-18 and C-21. ontosight.ai

Key modifications in the rational design of analogs often target:

The Macrocyclic Ring: Alterations in the size and functionality of the macrocycle are a primary focus. Studies on other cytochalasans suggest that the macrocycle is essential for activity. nih.gov The synthesis of analogs with variations in the macrocycle of this compound would aim to probe the optimal ring size and conformation for biological activity.

The C-10 Position: The substituent at the C-10 position, which is a phenyl group in this compound, is derived from the amino acid precursor in its biosynthesis. Introducing non-natural aryl or other functional groups at this position through synthetic methods can explore new interactions with the biological target. rsc.orgresearchgate.net

The Epoxide and Hydroxyl Groups: The epoxide at C-6/C-7 and the hydroxyl groups at C-18 and C-21 are key functional groups that likely participate in hydrogen bonding or other interactions with the target protein. ontosight.ai Analogs where these groups are removed, modified (e.g., esterified), or shifted can help elucidate their precise role in the compound's activity. For instance, studies on other cytochalasans have highlighted the critical importance of a hydroxyl group at the C-7 position for potent bioactivity. nih.govnih.gov

Semisynthesis and Total Synthesis Strategies for Novel Analogs

The generation of novel this compound analogs is achieved through semisynthesis and total synthesis.

Semisynthesis starts with the natural product itself and modifies it chemically. For example, the hydroxyl groups at C-18 and C-21 of this compound could be selectively acetylated or otherwise functionalized to produce a range of derivatives. chemrxiv.org This approach is often more straightforward for generating a small library of closely related analogs.

Total synthesis offers a more versatile but challenging route to novel analogs. It allows for the construction of the entire molecular framework from simple starting materials, enabling more profound structural changes that are not accessible through semisynthesis. For instance, a total synthesis approach would be necessary to create analogs with different macrocycle sizes or to replace the perhydroisoindolone core with a different scaffold. nih.gov

A modular synthetic approach, where different building blocks corresponding to various parts of the molecule are synthesized separately and then combined, can be particularly effective for creating a diverse range of analogs for SAR studies. rsc.orgresearchgate.net

Correlation of Specific Structural Features with Biological Activities

The central goal of SAR studies is to connect specific parts of a molecule to its biological effects. For this compound, this involves identifying the pharmacophores responsible for its activity and understanding the influence of its three-dimensional structure.

Identification of Pharmacophores and Key Functional Groups Essential for Activity

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. While a specific pharmacophore model for this compound is not yet fully defined in the literature, insights can be drawn from studies on related cytochalasans.

Key functional groups and structural features likely contributing to the pharmacophore of this compound include:

The C-6/C-7 Epoxide: The presence of an oxygenated function at the C-6/C-7 position, such as an epoxide or a hydroxyl group, is a recurring theme in active cytochalasans. nih.gov The epoxide ring in this compound is a key electrophilic site that could potentially interact with nucleophilic residues in its biological target.

The C-18 and C-21 Hydroxyl Groups: These hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating specific interactions with the target protein. Studies on other cytochalasans have shown that modifications at these positions can significantly impact activity. mdpi.com

The Phenyl Group at C-10: This aromatic ring likely engages in hydrophobic or pi-stacking interactions within the binding site. The synthesis of analogs with different substituents at this position has shown that this part of the molecule can be modified to modulate activity. rsc.orgresearchgate.net

The Macrocycle: The macrocyclic ring is not just a linker but plays a critical role in orienting the other functional groups in the correct three-dimensional space to interact with the target. Its conformation and flexibility are likely key determinants of activity. nih.gov

The table below summarizes the potential impact of structural modifications on the biological activity of cytochalasan-type compounds, based on general findings in the field.

| Structural Feature | Potential Modification | Hypothesized Impact on Activity |

| Perhydroisoindolone Core | Replacement with other scaffolds | Likely loss of activity, as it is a core structural element. |

| C-6/C-7 Epoxide | Opening of the epoxide to a diol; removal of oxygenation | Significant change in activity, as this is a key functional group. |

| C-18 and C-21 Hydroxyls | Acetylation, etherification, removal | Modulation or loss of activity, depending on the specific modification. |

| C-10 Phenyl Group | Substitution with other aryl or alkyl groups | Potential for altered potency or selectivity. |

| Macrocycle | Change in ring size, introduction of rigidity | Significant impact on activity due to conformational changes. |

Stereochemical Influence on Biological Activity and Target Specificity

This compound is a chiral molecule with multiple stereocenters. ontosight.ai The specific three-dimensional arrangement of its atoms, or stereochemistry, is critical for its biological activity. longdom.orglibretexts.orgnih.gov The interaction between a drug and its biological target, such as an enzyme or receptor, is highly dependent on a precise geometric fit, much like a key fitting into a lock.

Systematic studies involving the synthesis and biological evaluation of different stereoisomers of this compound would be necessary to fully understand the stereochemical requirements for its activity. Such studies would reveal which stereocenters are most critical for binding and activity and could guide the design of more potent and selective analogs.

Computational Approaches in SAR Analysis

Computational modeling has become an indispensable tool in modern drug discovery and SAR analysis. researchgate.netnih.govfrontiersin.orgwustl.edumdpi.com These methods can provide valuable insights into the interactions between a ligand and its target, helping to rationalize experimental results and guide the design of new compounds.

For this compound, computational approaches could include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies of this compound and its analogs into the actin binding site could help to visualize the key interactions and explain why certain structural modifications lead to a loss or gain of activity.

Pharmacophore Modeling: Based on a set of active molecules, pharmacophore models can be generated to define the essential three-dimensional arrangement of functional groups required for activity. researchgate.netnih.govfrontiersin.orgwustl.edumdpi.com A pharmacophore model for this compound could be used to virtually screen large compound libraries to identify new potential inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can predict the activity of new, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its target over time. This can reveal important information about the flexibility of the ligand and the protein, as well as the stability of the binding interactions.

The integration of these computational methods with experimental synthesis and biological testing provides a powerful platform for accelerating the exploration of the SAR of this compound and for the rational design of new, more effective derivatives.

Molecular Docking and Dynamics Simulations with Proposed Target Proteins

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a target protein, providing insights into the molecular basis of its biological activity. mdpi.complos.org For this compound, a member of the cytochalasan family of fungal metabolites, the primary proposed target protein is actin. ontosight.ai Cytochalasans are well-known for their ability to disrupt actin filament function, which is crucial for various cellular processes. ontosight.ai

While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available research, the methodology can be inferred from studies on closely related cytochalasans, such as cytochalasin B and D. nih.govresearchgate.netchemrxiv.org These studies typically involve the following steps:

Preparation of Protein and Ligand Structures: The three-dimensional structure of the target protein, actin, is obtained from protein data banks. mdpi.com The structure of this compound is generated and optimized using computational chemistry software.

Docking Simulation: A docking program is used to predict the most likely binding poses of this compound within the binding site of actin. rsc.org These programs use scoring functions to rank the poses based on their predicted binding affinity. rsc.org

Molecular Dynamics (MD) Simulations: The most promising docked complex is then subjected to MD simulations to evaluate its stability and dynamics over time. nih.gov This provides a more realistic representation of the interactions in a physiological environment.

From studies on other cytochalasans, it is known that the orientation in the binding pocket of actin is significantly influenced by polar contacts and hydrophobic interactions. acs.org For instance, in silico docking of cytochalasin B onto monomeric actin has helped identify key functional groups, such as the NH group of the isoindolone core and hydroxyl groups at C-7 and C-20, as being important for interactions with amino acid residues in the actin binding pocket. researchgate.netchemrxiv.org Given the structural similarities, it is hypothesized that the epoxy group and hydroxyl groups of this compound play a crucial role in its interaction with actin.

The following table outlines the key interactions observed in docking studies of related cytochalasans with actin, which can be extrapolated to hypothesize the binding of this compound.

| Functional Group on Cytochalasan | Type of Interaction with Actin Residues | Reference |

| Isoindolone NH group | Hydrogen Bonding | researchgate.net |

| C-7 Hydroxyl group | Hydrogen Bonding | chemrxiv.org |

| C-20 Hydroxyl group | Hydrogen Bonding | researchgate.net |

| Phenyl group | Hydrophobic Interactions | acs.org |

These computational approaches are instrumental in elucidating the binding mechanism of this compound at the atomic level, guiding further experimental studies and the design of novel derivatives with enhanced or modified activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are valuable for predicting the activity of new, untested compounds and for understanding which molecular properties are most important for a desired biological effect.

As with molecular docking, specific QSAR studies dedicated solely to this compound are not widely reported. However, the principles of QSAR can be applied to this compound and its derivatives based on the broader knowledge of the cytochalasan class. A typical QSAR study involves several key steps:

Data Set Selection: A dataset of structurally related cytochalasan derivatives with experimentally determined biological activities (e.g., inhibition of actin polymerization, cytotoxicity) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods are used to build a mathematical model that relates the calculated descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound and its analogues, a QSAR model could help in predicting their potency as actin polymerization inhibitors. The model would likely incorporate descriptors that quantify the effects of substituents on the macrocyclic ring and the isoindolone core. For example, the presence of the epoxy ring in this compound would be a key structural feature to be encoded by a specific descriptor.

The following table presents a hypothetical set of descriptors that could be relevant in a QSAR model for cytochalasans.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Partial atomic charges | Affects hydrogen bonding and electrostatic interactions with the target protein. |

| Steric | Molecular volume, Surface area | Influences the fit of the molecule into the binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the ability of the compound to cross cell membranes and interact with hydrophobic regions of the target. |

| Topological | Connectivity indices | Encodes information about the branching and shape of the molecule. |

By developing a robust QSAR model, researchers can virtually screen new derivatives of this compound, prioritizing the synthesis of those with the highest predicted activity and thereby accelerating the drug discovery process.

Comparative SAR Studies with Other Cytochalasans for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. researchgate.net By comparing the structures and activities of this compound with other well-characterized cytochalasans, valuable insights into its mechanism of action can be gained.

The cytochalasan family is structurally diverse, with variations in the macrocyclic ring size, the amino acid incorporated into the isoindolone core, and the nature and position of various functional groups. rsc.orgnih.gov These structural differences lead to a range of biological activities. nih.gov

Furthermore, this compound is deacetylated, meaning it lacks an acetyl group that is present in some other cytochalasans. The absence of this group can affect the molecule's polarity and its ability to form certain interactions, which in turn can modulate its biological activity.

The table below provides a comparative overview of the structural features of this compound and other representative cytochalasans, along with their known effects on activity.

| Compound | Key Structural Features | Impact on Actin Inhibition/Cytotoxicity | Reference |

| This compound | 6,7-epoxy ring, Deacetylated | Expected to inhibit actin polymerization; specific potency requires further study. | ontosight.aiamericanchemicalsuppliers.com |

| Cytochalasin B | C-7 hydroxyl group, C-20 hydroxyl group | Potent inhibitor of actin polymerization and shows cytotoxic effects. | nih.govresearchgate.net |

| Cytochalasin D | C-7 hydroxyl group, Acetylated at C-20 | Potent inhibitor of actin polymerization. | acs.org |

| 20-O-acetyl cytochalasin B | Acetylated at C-20 | Reduced actin disruption activity compared to cytochalasin B. | researchgate.net |

These comparative SAR studies are essential for building a comprehensive understanding of how specific structural motifs within the cytochalasan scaffold contribute to their biological function. This knowledge is not only crucial for explaining the activity of this compound but also for guiding the semi-synthesis or total synthesis of novel derivatives with improved therapeutic potential. acs.org

Advanced Analytical Methodologies in Epoxydeacetylcytochalasin H Research

Bioanalytical Methodologies for Epoxydeacetylcytochalasin H Quantification in Biological Systems

Quantifying this compound in complex biological matrices such as plasma, serum, or tissue homogenates is essential for understanding its pharmacokinetic and pharmacodynamic properties in a research context. This requires highly sensitive and selective analytical methods capable of detecting trace amounts of the analyte amidst a high background of endogenous components. nih.govmdpi.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantitative bioanalysis of small molecules in complex biological fluids. nih.govresearchgate.net This method offers exceptional sensitivity and selectivity, making it ideal for trace analysis of compounds like this compound. chromatographyonline.com The methodology involves a multi-step process beginning with sample preparation, which is critical for removing interfering substances like proteins and phospholipids (B1166683) that can cause matrix effects, such as ion suppression. nih.govchromatographyonline.com Common preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). chromatographyonline.com

Following extraction, the sample is injected into a liquid chromatography system, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) instrument. The compound is separated from remaining matrix components on a chromatographic column before being introduced into the mass spectrometer. researchgate.net The mass spectrometer, often a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (corresponding to the molecular weight of this compound) is selected and fragmented, and a specific product ion is monitored for quantification, providing a very high degree of specificity and reducing chemical noise. bioanalysis-zone.comnih.gov Method validation according to regulatory guidelines ensures the reliability of the data by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

| Parameter | Description/Value |

|---|---|

| Chromatography | UHPLC |

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water (0.1% formic acid) and acetonitrile (B52724) (0.1% formic acid) |

| Mass Spectrometry | Triple Quadrupole (QqQ) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | Hypothetical: e.g., Precursor Ion [M+H]+ → Product Ion |

| MRM Transition (Internal Standard) | Specific transition for a stable isotope-labeled standard |

| Validation Metrics | |

| Linear Range | e.g., 0.1 - 100 ng/mL |

| Accuracy (% Recovery) | e.g., 90-110% |

| Precision (%RSD) | <15% |

Immunoassays are analytical techniques that utilize the highly specific binding between an antibody and its antigen to measure the concentration of a substance. rsc.orgnih.gov For a small molecule like this compound, the development of a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), would be a potential approach for high-throughput quantification. nih.govresearchgate.net

The development of such an assay first requires the production of specific antibodies. Since small molecules (haptens) are not immunogenic on their own, this compound would need to be chemically conjugated to a larger carrier protein (e.g., bovine serum albumin) to elicit an immune response in an animal model for the generation of polyclonal or monoclonal antibodies. nih.gov Once a specific antibody is developed and characterized, a competitive ELISA can be established. In this format, a known amount of enzyme-labeled this compound competes with the unlabeled compound in the biological sample for a limited number of antibody binding sites, typically immobilized on a microtiter plate. The resulting signal is inversely proportional to the concentration of the analyte in the sample. nih.gov

While immunoassays can offer high sensitivity and are amenable to automation, their development is a resource-intensive process. researchgate.net A thorough literature search indicates that specific antibodies for this compound have not been reported to date. Therefore, while a theoretical possibility for future research, the application of immunoassays for the specific detection of this compound is not currently established.

Emerging Research Frontiers and Academic Significance

Discovery of Novel Cytochalasan Derivatives from Underexplored Fungal Biodiversity

The discovery of new cytochalasan derivatives is intrinsically linked to the exploration of fungal biodiversity from unique and often underexplored environments. rsc.orgresearchgate.net Endophytic fungi, which reside within the tissues of living plants, and fungi from marine or other specialized ecosystems are proving to be rich sources of novel chemical entities. researchgate.netacs.org For instance, Epoxydeacetylcytochalasin H itself was identified from the soybean pathogen Phomopsis sojae. researchgate.netamericanchemicalsuppliers.com

Recent research has demonstrated that a single fungal strain can produce a multitude of cytochalasan derivatives when subjected to different cultivation conditions, an approach known as "One Strain Many Compounds" (OSMAC). nih.gov This strategy has led to the isolation of previously undescribed cytochalasans, highlighting the biosynthetic plasticity of fungi and the potential for discovering new molecules by manipulating culture parameters. nih.gov The exploration of fungi from diverse habitats, such as the Colombian Amazon, has also yielded novel cytochalasan structures, including diepoxy derivatives. nih.gov

The following table provides examples of recently discovered cytochalasan derivatives and their fungal sources, illustrating the ongoing expansion of this class of natural products.

| Derivative Name | Fungal Source | Environment |

| Phomopsichalasin | Phomopsis sp. | Endophyte from willow shrub (Salix gracilostyla) frontiersin.org |

| Diaporthichalasins D–H | Diaporthe sp. SC-J0138 | Endophyte from Cyclosorus parasiticus leaves researchgate.net |

| 18-desoxy-19,20-epoxycytochalasin C | KL-1.1 (endophytic fungus) | Endophyte from Psidium guajava leaves researchgate.net |

| 18-desoxycytochalasin C | KL-1.1 (endophytic fungus) | Endophyte from Psidium guajava leaves researchgate.net |

| 6,12:13,14-diepoxycytochalasin D | Xylaria sp. CM-UDEA-H199 | Fungus from the Colombian Amazon region nih.gov |

| Open-chain cytochalasins (Z₁₀−Z₁₅) | Spicaria elegans | Marine-derived fungus acs.org |

Interdisciplinary Research Integrating Chemical Biology, Mycology, and Cell Biology

The study of cytochalasans, including this compound, necessitates a highly interdisciplinary approach, integrating chemical biology, mycology, and cell biology. researchgate.netontosight.ai Mycology plays a crucial role in the isolation and identification of novel fungal species and strains that produce these compounds. frontiersin.org Chemical biology techniques are then employed to isolate, purify, and elucidate the complex structures of these metabolites. researchgate.net

Once a novel cytochalasan is characterized, cell biology becomes central to understanding its mechanism of action and potential applications. Cytochalasans are well-known for their ability to interact with actin, a key component of the eukaryotic cytoskeleton. ontosight.aimdpi.com This interaction disrupts actin polymerization, leading to a variety of cellular effects, including changes in cell shape, inhibition of cell migration, and interference with cell division. ontosight.ai The integration of these disciplines allows researchers to connect a specific chemical structure to a defined biological activity, providing valuable insights into fundamental cellular processes. bohrium.com

This compound as a Mechanistic Probe in Fundamental Cell Biology Studies

This compound, like other members of the cytochalasan family, serves as a powerful tool for dissecting fundamental processes in cell biology. ontosight.ai Its primary mechanism of action is the inhibition of actin filament function, which is crucial for a wide array of cellular activities. ontosight.aimdpi.com By observing the effects of this compound on cells, researchers can gain a deeper understanding of the roles the actin cytoskeleton plays in processes such as:

Cell Motility and Migration: The dynamic assembly and disassembly of actin filaments are essential for cell movement. The inhibitory effect of cytochalasans on these processes makes them valuable for studying the mechanics of cell migration, which is critical in development, immune response, and cancer metastasis. ontosight.ai

Cytokinesis: The division of the cytoplasm during cell division is dependent on a contractile ring composed of actin and myosin. By disrupting this ring, cytochalasans can be used to study the intricate regulation of the final stages of the cell cycle. researchgate.net

Vesicular Trafficking: The actin cytoskeleton provides tracks for the movement of vesicles within the cell. The use of cytochalasans can help elucidate the specific contributions of actin to various trafficking pathways.

The specific structural features of this compound, such as its epoxy group, may confer unique properties or potencies in its interaction with actin, making it a subject of interest for detailed structure-activity relationship studies. ontosight.ai

Future Directions in Cytochalasan Research and Natural Product Discovery

The future of cytochalasan research and natural product discovery is poised for significant advancements, driven by technological innovations and new conceptual frameworks. researchgate.net A key direction is the continued exploration of untapped biological niches for novel microorganisms and, consequently, new chemical entities. rsc.org This includes extremophiles and symbiotic organisms that may have evolved unique biosynthetic capabilities. frontiersin.org

Genome mining of fungal species is another promising frontier. bohrium.com The genes responsible for the biosynthesis of cytochalasans are often clustered together in the fungal genome. By identifying these biosynthetic gene clusters, it is possible to predict the production of novel cytochalasans and potentially engineer their production in heterologous hosts. bohrium.com

Furthermore, there is a growing emphasis on understanding the ecological roles of these natural products. Investigating why fungi produce such a diverse array of cytochalasans in their natural environments could provide new insights into their biological functions and potential applications.

Finally, the development of more sophisticated screening platforms and analytical techniques will accelerate the discovery and characterization of new bioactive compounds. mdpi.com Integrating artificial intelligence and machine learning into the analysis of large datasets from metabolomics and genomics will likely play a crucial role in identifying novel drug leads from natural sources in the 21st century. mdpi.com

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.